- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air, Organics, 2021, 2(4), 415-423
Cas no 96919-49-2 (2-(Thiophen-3-yl)aniline)
2-(Thiophen-3-yl)aniline structure
Product Name:2-(Thiophen-3-yl)aniline
CAS-Nr.:96919-49-2
MF:C10H9NS
MW:175.250160932541
CID:1036032
PubChem ID:4130338
Update Time:2025-11-02
2-(Thiophen-3-yl)aniline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(Thiophen-3-yl)aniline
- [2-(3-Thienyl)phenyl]amine
- 2-thiophen-3-ylaniline
- 2-(3-Thienyl)benzenamine (ACI)
- [2-(Thiophen-3-yl)phenyl]amine
- DTXSID10399659
- 2-Thiophen-3-yl-phenylamine hydrochloride
- 96919-49-2
- ALBB-007903
- STK504893
- CS-0269545
- Benzenamine, 2-(3-thienyl)-
- EN300-1250073
- SCHEMBL5190739
- Benzenamine,2-(3-thienyl)-
- AKOS004114115
-
- MDL: MFCD06740170
- Inchi: 1S/C10H9NS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H,11H2
- InChI-Schlüssel: DMPDFHZOUOIWCO-UHFFFAOYSA-N
- Lächelt: S1C=C(C2C(N)=CC=CC=2)C=C1
Berechnete Eigenschaften
- Genaue Masse: 175.04600
- Monoisotopenmasse: 175.046
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 149
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 54.3A^2
- XLogP3: 2.5
Experimentelle Eigenschaften
- Dichte: 1.196
- Siedepunkt: 277 °C at 760 mmHg
- Flammpunkt: 121.3 °C
- PSA: 54.26000
- LogP: 3.57850
2-(Thiophen-3-yl)aniline Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
2-(Thiophen-3-yl)aniline Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004182-1g |
2-(Thiophen-3-yl)aniline |
96919-49-2 | 95% | 1g |
$400.00 | 2023-08-31 | |
| TRC | B587878-10mg |
2-(thiophen-3-yl)aniline |
96919-49-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B587878-50mg |
2-(thiophen-3-yl)aniline |
96919-49-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B587878-100mg |
2-(thiophen-3-yl)aniline |
96919-49-2 | 100mg |
$ 160.00 | 2022-06-07 | ||
| Chemenu | CM132556-1g |
2-(thiophen-3-yl)aniline |
96919-49-2 | 95% | 1g |
$333 | 2021-08-05 | |
| Chemenu | CM132556-1g |
2-(thiophen-3-yl)aniline |
96919-49-2 | 95% | 1g |
$*** | 2023-05-04 | |
| Crysdot LLC | CD11001965-1g |
2-(Thiophen-3-yl)aniline |
96919-49-2 | 95+% | 1g |
$353 | 2024-07-19 | |
| A2B Chem LLC | AI65368-1g |
2-Thiophen-3-yl-phenylamine hydrochloride |
96919-49-2 | >95% | 1g |
$578.00 | 2024-07-18 | |
| A2B Chem LLC | AI65368-5g |
2-Thiophen-3-yl-phenylamine hydrochloride |
96919-49-2 | 97 | 5g |
$1492.00 | 2023-12-29 | |
| A2B Chem LLC | AI65368-25g |
2-Thiophen-3-yl-phenylamine hydrochloride |
96919-49-2 | 97% | 25g |
$4440.00 | 2023-12-29 |
2-(Thiophen-3-yl)aniline Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Toluene , Water ; 1 h, 60 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 24 h, 80 °C
Referenz
- Synthesis of 4-Alkylidene-Substituted 1,2,3,4-Tetrahydroisoquinolines via Palladium-Catalyzed Carbopalladation/C-H Activation of 2-Bromobenzyl-N-propargylamines, Synthesis, 2015, 47(11), 1633-1642
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran ; 16 h, 80 °C
Referenz
- Boroquinol Complexes with Fused Extended Aromatic Backbones: Synthesis and Optical Properties, Chemistry - A European Journal, 2017, 23(4), 935-945
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 17 - 20 h, 80 °C
Referenz
- Exploiting Iminoquinones as Electrophilic at Nitrogen "N+" Synthons for C-N Bond Construction, Organic Letters, 2021, 23(18), 7008-7013
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane , Water ; overnight, 65 °C
Referenz
- α-Bromoacrylic Acids as C1 Insertion Units for Palladium-Catalyzed Decarboxylative Synthesis of Diverse Dibenzofulvenes, Organic Letters, 2021, 23(15), 5744-5749
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles, Organic Letters, 2021, 23(9), 3646-3651
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 100 °C
Referenz
- Synthesis and anti-tubercular activity of fused thieno-/furo-quinoline compounds, RSC Advances, 2016, 6(52), 46073-46080
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Bis(dibenzylideneacetone)palladium , X-Phos Solvents: 1-Butanol ; 10 min, rt
1.2 Reagents: Potassium carbonate ; 16 h, 100 °C
1.2 Reagents: Potassium carbonate ; 16 h, 100 °C
Referenz
- Visible-light-induced regioselective synthesis of polyheteroaromatic compounds, Chemical Communications (Cambridge, 2016, 52(22), 4203-4206
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium ; 32 h, 80 °C
Referenz
- Wavelength Modulation of Defect Photoluminescence from Locally Functionalized Single-Walled Carbon Nanotubes Using Heterocycle-Substituted Aryldiazonium Salts, Bulletin of the Chemical Society of Japan, 2023, 96(2), 127-132
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane , Water ; overnight, 65 °C
Referenz
- A Catellani and retro-Diels-Alder strategy to access 1-amino phenanthrenes via ortho- and interannular C-H activation of 2-iodobiphenyls, Organic Chemistry Frontiers, 2021, 8(23), 6535-6540
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Metal- and additive-free cascade trifluoroethylation/cyclization of organic isoselenocyanates by phenyl(2,2,2-trifluoroethyl)iodonium triflate, Journal of Fluorine Chemistry, 2019, 226,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Water ; rt; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- TfOH-Promoted Transition-Metal-Free Cascade Trifluoroethylation/Cyclization of Organic Isothiocyanates by Phenyl(2,2,2-trifluoroethyl)iodonium Triflate, Organic Letters, 2018, 20(20), 6480-6484
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water
1.2 24 h, 80 °C
1.2 24 h, 80 °C
Referenz
- Palladium-Catalyzed Synthesis of Tetrasubstituted Olefins by Triple Domino Process, Advanced Synthesis & Catalysis, 2017, 359(14), 2407-2413
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol
Referenz
- Intramolecular diazo coupling of 2-aminophenylthiophenes. The formation of isomeric thieno[c]cinnolines, Journal of the Chemical Society, 1985, (1985), 131-3
2-(Thiophen-3-yl)aniline Raw materials
- 3-Bromothiophene
- 2-Iodoaniline
- (thiophen-3-yl)boronic acid
- 3-(2-NITRO-PHENYL)-THIOPHENE
- (2-Aminophenyl)boronic acid
2-(Thiophen-3-yl)aniline Preparation Products
2-(Thiophen-3-yl)aniline Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:96919-49-2)2-(Thiophen-3-yl)aniline
Bestellnummer:A858659
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:13
Preis ($):501.0
Email:sales@amadischem.com
2-(Thiophen-3-yl)aniline Verwandte Literatur
-
Riccardo Spezia,Stefan Knecht,Benedetta Mennucci Phys. Chem. Chem. Phys., 2017,19, 17156-17166
-
Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:96919-49-2)2-(Thiophen-3-yl)aniline
Reinheit:99%
Menge:1g
Preis ($):501.0